Androst-16-en-3-yl benzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H34O2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
[(3R,5S,10S,13R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C26H34O2/c1-25-14-6-9-22(25)21-11-10-19-17-20(12-16-26(19,2)23(21)13-15-25)28-24(27)18-7-4-3-5-8-18/h3-8,14,19-23H,9-13,15-17H2,1-2H3/t19-,20+,21?,22?,23?,25-,26-/m0/s1 |
InChI Key |
TYIHIKBNILWRFK-RJESTTHHSA-N |
SMILES |
CC12CCC3C(C1CC=C2)CCC4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C |
Isomeric SMILES |
C[C@]12CCC3C(C1CC=C2)CC[C@@H]4[C@@]3(CC[C@H](C4)OC(=O)C5=CC=CC=C5)C |
Canonical SMILES |
CC12CCC3C(C1CC=C2)CCC4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
Synthetic Methodologies for Androst 16 En 3 Yl Benzoate and Analogues
Retrosynthetic Analysis and Key Precursor Identification
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Androst-16-en-3-yl benzoate (B1203000), the primary disconnection occurs at the ester linkage, separating the benzoate moiety from the androst-16-ene (B99302) steroid core. This identifies two key precursors:
Androst-16-en-3-ol (B12104551): The steroidal alcohol that provides the foundational structure.
Benzoic acid or a derivative: The acyl donor required for the esterification reaction.
The synthesis of the androst-16-ene core itself presents a more complex challenge, often starting from more readily available steroid structures. The formation of the Δ¹⁶ double bond is a key transformation in the synthesis of this class of steroids. nih.govgoogle.com
Esterification Strategies for the C-3 Hydroxyl Group
The formation of the benzoate ester at the C-3 position of the androstane (B1237026) skeleton can be achieved through several methods. The choice of method often depends on factors like desired yield, reaction conditions, and the presence of other functional groups.
Direct esterification involves the reaction of the C-3 hydroxyl group of androst-16-en-3-ol with benzoic acid. This reaction is typically acid-catalyzed and often requires the removal of water to drive the equilibrium towards the product side. Common acid catalysts include sulfuric acid and p-toluenesulfonic acid (pTSA). rsc.orggoogle.com However, high temperatures and long reaction times can sometimes lead to side reactions, such as dehydration of the steroid. google.com
A study on the esterification of phytosterols (B1254722) with fatty acids highlighted that high temperatures (150-250°C) and reduced pressure are often necessary, which can lead to unwanted side reactions. google.com The use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of pTSA and pyridine (B92270) has been shown to facilitate the esterification of steroids with carboxylic acids, including benzoic acid, at room temperature, offering a milder alternative. google.comgoogle.com
Transesterification offers an alternative route where a pre-existing ester, such as methyl benzoate, reacts with androst-16-en-3-ol in the presence of a catalyst to form the desired androst-16-en-3-yl benzoate and methanol (B129727). This method can be advantageous under certain conditions. For instance, sterol esters can be transesterified in a methanol medium using a sodium methylate catalyst to liberate the free sterols. google.com
Various catalysts have been explored to improve the efficiency and selectivity of benzoate ester formation.
Acid Catalysts: As mentioned, Brønsted acids like p-toluenesulfonic acid are commonly used. google.comgoogle.com Lewis acids can also be employed.
Deep Eutectic Solvents (DESs): Recent research has shown that deep eutectic solvents can act as efficient and reusable catalysts for the esterification of sterols. nih.govresearchgate.net A study using a DES prepared from choline (B1196258) chloride and p-toluene sulfonic acid monohydrate demonstrated high yields (94.1%) for the esterification of pine sterols under mild conditions. researchgate.net Another study found that a DES composed of choline chloride and benzoic acid could catalyze the esterification of phytosterols. nih.gov
Enzymatic Catalysis: Lipases are increasingly used as biocatalysts for the esterification of sterols due to their high selectivity and mild reaction conditions, which minimize side reactions. mdpi.com For example, Candida rugosa lipase (B570770) has been effectively used to catalyze the esterification of phytosterols with fatty acids. mdpi.com While not specific to benzoic acid, this technology is applicable.
Other Catalysts: Dodecylbenzenesulfonic acid (DBSA) has been reported as an effective catalyst for the low-temperature, solvent-free esterification of phytosterols with linoleic acid, achieving over 95% conversion. rsc.org The use of benzoic acid anhydride (B1165640) in the presence of heat can also be used to form benzoate esters from free sterols. google.com
| Esterification Method | Catalyst/Reagent | Conditions | Key Findings | Reference |
| Direct Esterification | p-Toluenesulfonic acid (pTSA), Dicyclohexylcarbodiimide (DCC) | Room temperature, Pyridine | Milder conditions compared to high-temperature methods. | google.comgoogle.com |
| Direct Esterification | High Temperature | 150-250°C, Reduced pressure | Can lead to side reactions like dehydration. | google.com |
| Catalytic (DES) | Choline chloride/p-Toluene sulfonic acid | 120°C | High yield (94.1%) and reusability of the catalyst. | researchgate.net |
| Catalytic (Surfactant) | Dodecylbenzenesulfonic acid (DBSA) | 60°C, Solvent-free | High conversion (>95%) at low temperatures. | rsc.org |
| Acyl Anhydride | Benzoic acid anhydride | 150°C, Reduced pressure | Effective for converting free sterols to benzoate esters. | google.com |
Transesterification Processes
Synthesis of the Androst-16-ene Skeleton
The androst-16-ene steroidal nucleus is a key component of the target molecule. Its synthesis often begins with more abundant, naturally occurring steroids.
Diosgenin (B1670711), a steroidal sapogenin extracted from yams of the Dioscorea species, is a crucial starting material for the commercial production of many steroid hormones. mdpi.comscielo.br The "Marker degradation" is a classic chemical pathway used to convert diosgenin into key steroid intermediates, such as 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA). researchgate.netnih.gov This process involves the opening of the spiroketal side chain of diosgenin.
The synthesis of androst-16-en-3β-ol from diosgenin has been reported. researchgate.net This transformation involves several steps, including the degradation of the diosgenin side chain to yield a pregnane-type intermediate, which can then be further modified to introduce the 16-ene double bond. This often involves the formation of a 16,17-unsaturated precursor. For instance, diosgenin can be converted to 16-dehydropregnenolone acetate, which serves as a key intermediate for various steroid drugs. researchgate.net From such intermediates, further reactions can lead to the formation of the androst-16-ene skeleton.
The biosynthesis of androst-16-enes has also been studied, with pregnenolone (B344588) and progesterone (B1679170) being identified as precursors. nih.gov While not a synthetic laboratory method, these biological pathways provide insight into the formation of the androst-16-ene structure.
Transformations from Related Androstenes and Androstanones
The synthesis of this compound frequently commences with commercially available androstane or androstene skeletons, which undergo a series of chemical modifications. Common starting materials include 17-oxo steroids like androstenedione (B190577) (AD) and dehydroepiandrosterone (B1670201) (DHEA). researchgate.netnih.gov
The transformation from an androstanone, such as 5α-androstan-17-one, requires the introduction of the Δ16 double bond and the esterification of the 3-hydroxyl group. If the starting material is a 17-ketosteroid, the formation of the 16-ene moiety is a critical step. google.com For instance, the synthesis of 16-dehydro-pregnenolone acetate, a related Δ16-steroid, from 17α-hydroxypregnenolone acetate involves the dehydration of the 17-hydroxyl group and rearrangement, which serves as a classic example of creating the Δ16-unsaturation from a 17-hydroxylated precursor.
Similarly, transformations can begin from other androstenes. Dehydroepiandrosterone (androsta-5-en-3β-ol-17-one) is a versatile precursor. nih.gov The 17-keto group can be converted to a tosylhydrazone, which then undergoes a Shapiro or Bamford-Stevens reaction to generate the Δ16 double bond. The 3β-hydroxyl group is then available for esterification with benzoic acid or a derivative thereof.
Specific Approaches to Introduce the Δ16 Double Bond
The introduction of the carbon-carbon double bond at the C16-C17 position (Δ16) is a pivotal transformation in the synthesis of androst-16-ene derivatives. This feature significantly influences the molecule's biological properties. nih.gov Several methods have been developed to create this specific unsaturation, typically starting from a 17-ketosteroid or a 17α-hydroxysteroid.
One of the most common strategies involves the dehydration of a 17α-hydroxysteroid. This elimination reaction can be promoted by acids or other dehydrating agents. Another classical approach is the Bamford-Stevens reaction, which starts from the tosylhydrazone derivative of a 17-ketosteroid. Treatment of the tosylhydrazone with a strong base, like sodium methoxide, generates the Δ16 double bond.
The biosynthesis of 16-androstenes, such as 5,16-androstadien-3β-ol, from pregnenolone is catalyzed by the enzyme andien-β-synthase, highlighting a biocatalytic route to the Δ16 structure. nih.gov In synthetic chemistry, elimination reactions from 17-hydroxy or other 17-substituted steroids are frequently employed. google.com For example, the treatment of 17α-bromo-androstan-3-ol with a base can lead to the formation of the androst-16-ene via an E2 elimination mechanism.
| Starting Material | Reaction Type | Key Reagents/Catalyst | Description |
|---|---|---|---|
| 17-Ketosteroid (e.g., Androstenone) | Shapiro/Bamford-Stevens Reaction | Tos_ylhydrazine, followed by strong base (e.g., NaOMe, BuLi) | Conversion of the ketone to a tos_ylhydrazone, which then eliminates to form the alkene. |
| 17α-Hydroxysteroid | Dehydration | Acid catalyst (e.g., H₂SO₄, TsOH) or dehydrating agent (e.g., POCl₃) | Acid-catalyzed elimination of water from the tertiary alcohol at C17. |
| Pregnenolone | Enzymatic Conversion | Andien-β-synthase (CYP17A1) | Biosynthetic pathway that converts pregnenolone into 5,16-androstadien-3β-ol. nih.gov |
| 17-Iodo-androst-16-ene | Palladium-catalyzed Carbonylation | Pd catalyst, CO, Hydroxylamine | While starting with a 16-ene, this shows a method to build complexity from a pre-formed double bond, indicating the stability and utility of the 17-iodo intermediate often used to access these structures. researchgate.net |
Regio- and Stereoselective Synthesis
Regio- and stereoselectivity are paramount in steroid synthesis to ensure the correct functional groups are modified and the desired three-dimensional structure is obtained. In synthesizing this compound, key selective steps include the esterification of the C3-hydroxyl group and the formation of the Δ16 double bond.
The regioselective transformation of polyfunctional steroids is a significant challenge. arkat-usa.org For the esterification step, if other hydroxyl groups are present in the precursor molecule, selective protection or enzymatic catalysis is often employed. Lipases have proven to be highly effective biocatalysts for achieving regioselectivity in the acylation of steroids. arkat-usa.orgconicet.gov.ar For example, Candida rugosa lipase can selectively acylate the 17-position of estradiol, leaving the 3-hydroxyl group free. arkat-usa.org This principle can be applied in reverse or with different lipases to selectively target the 3-position of an androstene derivative.
Stereoselectivity is crucial when modifying the steroid core. For example, the reduction of a 3-keto group to a 3-hydroxyl group can yield either the 3α or 3β epimer. The choice of reducing agent and reaction conditions determines the stereochemical outcome. For instance, sodium borohydride (B1222165) reduction of a 3-ketosteroid often yields a mixture of epimers, whereas bulky reducing agents like lithium tri-sec-butylborohydride (L-Selectride) can provide high stereoselectivity. The introduction of the Δ16 double bond must also be controlled to avoid isomerization or unwanted side reactions at other positions. nih.gov
Green Chemistry Principles in Synthesis of Steroidal Esters
The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally benign synthetic routes for steroids. researchgate.netresearchgate.net This involves the use of less hazardous chemicals, renewable feedstocks, and processes that minimize waste and energy consumption.
Biocatalysis is a cornerstone of green chemistry in steroid synthesis. researchgate.netrsc.org The use of enzymes, such as lipases for esterification, offers high selectivity under mild reaction conditions (neutral pH, room temperature), reducing the need for protecting groups and avoiding harsh reagents. arkat-usa.orgconicet.gov.ar Enzymatic reactions can often be performed in greener solvents or even solvent-free systems, further enhancing their environmental profile.
Other green approaches include the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. researchgate.net Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govresearchgate.net The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, also aligns with green chemistry principles by reducing solvent use and waste generation. rsc.org For instance, a chemoenzymatic synthesis of (+)-boldenone undecylenate was achieved in a continuous flow system, representing a highly efficient and sustainable approach. rsc.org
Chemical Transformations and Reactivity of Androst 16 En 3 Yl Benzoate
Hydrolysis of the Benzoate (B1203000) Ester Linkage
The ester group at the 3-position is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the parent alcohol, androst-16-en-3-ol (B12104551), and benzoic acid. This reaction can be promoted under both acidic and basic conditions, with the mechanism and rate being highly dependent on the specific conditions employed.
The hydrolysis of esters is a well-studied reaction in organic chemistry. A number of factors influence the rate and mechanism of hydrolysis, including temperature, pH, steric hindrance, and the electronic properties of the ester group. rsc.org The presence of electron-withdrawing groups in the acyl portion of the substrate tends to promote hydrolysis by further polarizing the carbonyl group. rsc.org
Under basic conditions , the hydrolysis of androst-16-en-3-yl benzoate proceeds via a nucleophilic acyl substitution, typically following a bimolecular (BAC2) mechanism. The reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the androst-16-en-3-olate as the leaving group. A final proton transfer step yields androst-16-en-3-ol and a benzoate salt. This process is effectively irreversible as the final deprotonation of the carboxylic acid drives the equilibrium.
Under acidic conditions , the mechanism is more complex and can vary. The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following proton transfer, the androst-16-en-3-ol moiety is eliminated. The most common pathway is the AAC2 mechanism. However, under certain conditions, such as with substrates that can form stable carbocations, an AAL1 mechanism involving the cleavage of the alkyl-oxygen bond may occur. rsc.org
While specific kinetic data for this compound is not extensively documented, the activation energies for the hydrolysis of other benzoate esters provide insight into the reaction's energetics. Generally, base-catalyzed hydrolysis is more efficient and has a lower activation energy than acid-catalyzed hydrolysis. rsc.org
| Compound | Catalysis Type | Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| Benzocaine (Ethyl 4-aminobenzoate) | Acid | 18.6 | rsc.org |
| Procaine (2-(Diethylamino)ethyl 4-aminobenzoate) | Acid | 16.8 | rsc.org |
| Methylphenidate (Methyl ester) | Acid | 16.0 | rsc.org |
| Methylphenidate (Methyl ester) | Base | 12.4 | rsc.org |
Catalysis plays a crucial role in the hydrolysis of the benzoate ester. Both general acid-base catalysis and specific acid-base catalysis can accelerate the reaction. rsc.org In specific acid-catalyzed hydrolysis, the rate is dependent on the concentration of the protonated solvent, whereas in general acid catalysis, any species that can donate a proton can increase the reaction rate.
Enzymatic catalysis offers a highly efficient and selective method for ester hydrolysis. Esterases found in biological systems, such as plasma, can rapidly hydrolyze steroidal esters. nih.gov For instance, in vitro studies on related steroidal esters have shown complete hydrolysis within an hour in plasma, demonstrating the high catalytic efficiency of these biological catalysts. nih.gov Metal ions can also act as Lewis acid catalysts, polarizing the carbonyl group and making it more susceptible to nucleophilic attack by water. rsc.org
Mechanisms and Kinetics
Reactions Involving the Androstene Core Structure
The C16-C17 double bond in the D-ring of this compound is a site of significant reactivity, allowing for a variety of addition reactions.
The double bond can undergo reactions such as hydrogenation and epoxidation, which are key steps in the synthesis of various biologically active steroids.
Catalytic hydrogenation of the C16-C17 double bond reduces it to a single bond, yielding the corresponding androstanyl benzoate. The stereochemical outcome of this reaction is of paramount importance and is typically influenced by the catalyst chosen and the steric environment of the steroid. Generally, the catalyst adsorbs to the less sterically hindered α-face of the steroid, leading to the syn-addition of hydrogen from that side.
However, the choice of catalyst is critical for achieving chemoselectivity, especially in complex molecules with multiple reducible functional groups. Studies on structurally similar steroids with a C16-C17 double bond have shown that catalyst activity can significantly impact the reaction's success and selectivity. acs.org
| Catalyst | Observation | Reference |
|---|---|---|
| Palladium on Carbon (Pd/C) | No reaction observed, indicating low reactivity for this catalyst with the sterically hindered C16-C17 double bond. | acs.org |
| Platinum Catalyst (e.g., PtO₂) | Non-selective hydrogenation, reducing other sites in the molecule in addition to the target double bond. | acs.org |
| Raney Nickel (Ra-Ni) | Chemoselective reduction of the C16-C17 double bond was achieved, but it resulted in the undesired stereochemical outcome. | acs.org |
The reaction of the C16-C17 double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. This reaction proceeds through a concerted mechanism where the oxygen atom is delivered to the double bond in a single step, leading to a syn-addition.
For the androstene core, the approach of the reagent is sterically directed. The β-face of the steroid is hindered by the angular methyl groups at C-10 and C-13. Consequently, the epoxidation of the C16-C17 double bond is expected to occur preferentially from the less hindered α-face, yielding the 16α,17α-epoxide.
The resulting epoxide is a versatile intermediate. Its ring can be opened by various nucleophiles. The ring-opening is typically regioselective and stereoselective, often following the Fürst-Plattner rule for trans-diaxial opening. mdpi.com For a 16α,17α-epoxide, nucleophilic attack would generally occur at the C-17 position, leading to a 16α-hydroxy-17β-substituted product. The regioselectivity can be influenced by steric and electronic effects, as well as the choice of catalyst. numberanalytics.com
Reactions at the C16-C17 Double Bond
Halogenation Chemistry
The carbon-carbon double bond at the C16-C17 position is the most reactive site for halogenation. Electrophilic addition of halogens or pseudohalogens is expected to proceed across this bond. The stereochemical outcome of such additions is influenced by the steric hindrance of the steroid's β-face, which is shielded by the angular methyl group at C-13. Consequently, attack from the less hindered α-face is generally favored.
For instance, the reaction of androstene derivatives with hypobromous acid is known to form bromohydrins. nih.gov By analogy, this compound would likely react with reagents like N-bromosuccinimide (NBS) in the presence of water to yield a 16α-bromo-17β-hydroxy or 17α-bromo-16β-hydroxy derivative. The exact regiochemistry and stereochemistry would depend on the reaction conditions and the mechanism of bromonium ion opening. The existence of 16-haloandrostane derivatives further supports the feasibility of halogenation at this position. google.com
Table 1: Potential Halogenation Reactions of this compound
| Reagent(s) | Expected Major Product(s) | Reaction Type |
| Br₂, CCl₄ | 16,17-Dibromoandrostanyl-3-yl benzoate | Electrophilic Addition |
| NBS, H₂O, DMSO | 16-Bromo-17-hydroxyandrostanyl-3-yl benzoate (Bromohydrin) | Electrophilic Addition |
| Cl₂, CH₂Cl₂ | 16,17-Dichloroandrostanyl-3-yl benzoate | Electrophilic Addition |
| I₂, KI | 16,17-Diiodoandrostanyl-3-yl benzoate | Electrophilic Addition |
Oxidative Transformations of the Steroid Nucleus
The C16-C17 double bond is susceptible to various oxidative transformations. The most common oxidative reaction for this functionality is epoxidation. Treatment of the steroid with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would likely yield the corresponding 16,17-epoxide. Due to steric factors, the 16α,17α-epoxide is the anticipated major product. This transformation is well-documented for other 16-dehydro steroids, which are converted to their 16α,17α-epoxides during metabolic processes. mdpi.com
These epoxides are valuable synthetic intermediates. For example, they can undergo ring-opening reactions with various nucleophiles to introduce functionality at C-16 and C-17. Furthermore, some microorganisms are capable of performing a Baeyer–Villiger oxidation on related 17-keto steroids, which are themselves products of the cleavage of the C16-C17 double bond. scispace.com While the benzoate at C-3 is relatively stable, harsh oxidizing conditions could potentially affect it. However, selective oxidation of the C16-C17 double bond is readily achievable.
Table 2: Oxidative Reactions at the C16-C17 Double Bond
| Reagent(s) | Expected Major Product | Reaction Type |
| m-CPBA | 16α,17α-Epoxyandrostanyl-3-yl benzoate | Epoxidation |
| OsO₄, NMO | 16α,17α-Dihydroxyandrostanyl-3-yl benzoate (cis-diol) | Dihydroxylation |
| O₃; then Zn/H₂O or Me₂S | Seco-steroid (aldehyde/ketone products from oxidative cleavage) | Ozonolysis |
Reductive Processes
Reductive transformations of this compound primarily target the C16-C17 double bond. The most common method for this reduction is catalytic hydrogenation. Using catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere, the alkene can be reduced to the corresponding alkane, yielding 5α-androstan-3-yl benzoate. The hydrogenation typically occurs with syn-addition of hydrogen from the less sterically hindered α-face of the steroid nucleus.
The benzoate ester group at C-3 is generally stable to catalytic hydrogenation conditions used for reducing carbon-carbon double bonds. However, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester to a hydroxyl group, yielding 5α-androst-16-en-3-ol, and would also reduce the benzoate to benzyl (B1604629) alcohol. Selective reduction of the double bond without affecting the ester is therefore the more common and synthetically useful transformation.
Table 3: Potential Reductive Transformations
| Reagent(s) | Target Functional Group | Product |
| H₂, Pd/C | C16-C17 Double Bond | 5α-Androstan-3-yl benzoate |
| NaBH₄, MeOH | (No reaction expected) | This compound |
| LiAlH₄, then H₃O⁺ | C3-Benzoate Ester | 5α-Androst-16-en-3-ol |
Photochemical Reactivity Studies
The photochemical behavior of this compound is influenced by the chromophores within the molecule, namely the benzoate ester and the isolated C16-C17 double bond.
Photo-induced Cleavage Reactions (e.g., Norrish Type II Cleavage of Enol Benzoates)
It is critical to note that this compound is a secondary alkyl benzoate, not an enol benzoate. An enol benzoate possesses a C=C-O-CO-Ph moiety. Therefore, the direct Norrish Type II cleavage mechanism as typically described for enol benzoates is not applicable to the title compound's C3-ester.
However, the photochemistry of a structurally related steroidal enol benzoate, 5α-androst-16-en-3β,17-diol-3-acetate-17-benzoate, has been studied. cdnsciencepub.com In this case, the benzoate is attached to the double bond at C-17. Research showed that this compound did not undergo a Norrish Type II cleavage upon irradiation. cdnsciencepub.com This type of reaction requires the abstraction of a γ-hydrogen atom by the excited carbonyl group. In the rigid structure of the steroidal enol benzoate, no suitably positioned γ-hydrogens are available for abstraction, thus preventing the reaction. cdnsciencepub.com
Alternative photochemical reactions for esters include the photo-Fries rearrangement, which can occur upon irradiation to yield hydroxy-ketone products. cdnsciencepub.com It is plausible that the benzoate group in this compound could undergo such a rearrangement, though specific studies on this substrate are not widely reported.
Photo-isomerization Processes
Photo-isomerization of this compound could theoretically involve the C16-C17 double bond. However, for endocyclic double bonds within a rigid fused ring system like the steroid D-ring, geometric (cis/trans) isomerization is highly constrained and energetically unfavorable.
Other forms of photo-isomerization, such as skeletal rearrangements or hydrogen shifts, are known in photochemistry. For example, the photoisomerization of acyclic trienes can lead to cyclization or 1,5-hydrogen shifts. dss.go.th While direct analogies are difficult, irradiation could potentially induce radical-mediated rearrangements or additions, although such processes have not been specifically documented for this compound. The primary photochemical reactivity is expected to originate from the benzoate chromophore.
Rearrangement Reactions (e.g., Wagner-Meerwein Rearrangements)
Wagner-Meerwein rearrangements are common in steroid chemistry and typically proceed through carbocation intermediates. wikipedia.org For this compound, the C16-C17 double bond is a key site for initiating such rearrangements. Protonation of the double bond by a strong acid can generate a carbocation at C-16 or C-17, which can then undergo a 1,2-hydride or 1,2-alkyl shift.
A well-documented example involves the rearrangement of related 16α,17α-epoxyandrostanes, which are derived from the oxidation of the C16-C17 double bond. nih.gov Treatment of these epoxides with ionic liquids that promote the reaction was found to induce an unusual Wagner-Meerwein rearrangement. The reaction leads to a contraction of the D-ring and migration of the C-13 angular methyl group, resulting in the formation of unnatural 13-epi-18-nor-16-one derivatives as the main products. nih.gov This demonstrates the propensity of the androst-16-ene (B99302) skeleton to undergo profound skeletal changes under cationic conditions, highlighting a key aspect of its reactivity.
Reactivity Towards Various Chemical Reagents
The chemical reactivity of this compound is primarily dictated by its two key functional groups: the carbon-carbon double bond at the C16-C17 position and the benzoate ester at the C3 position. The interplay of these groups within the rigid steroid framework governs the compound's behavior towards various chemical reagents. Research on related androstane (B1237026) derivatives provides a basis for understanding the potential transformations of this specific molecule.
The reactivity of the C16-C17 double bond is influenced by the stereochemistry of the C/D ring junction. In steroids with a C/D cis-fused ring system (14β-steroids), reagents tend to attack the double bond from the less hindered β-face. This is attributed to the cage-like structure of the C/D-ring juncture which shields the α-face. jst.go.jpjst.go.jp
Reactions at the C16-C17 Double Bond
The unsaturated bond between C16 and C17 is susceptible to a variety of addition reactions, including epoxidation, hydrogenation, and hydroboration.
Catalytic Hydrogenation: The C16-C17 double bond can be reduced to a single bond by catalytic hydrogenation. The stereochemistry of the resulting C17-hydrogen is influenced by the catalyst and the substrate's stereochemistry. For example, catalytic hydrogenation of Δ16-steroids can lead to the formation of the corresponding saturated androstane. nih.gov In the case of 5α,14β-androst-16-ene, catalytic hydrogenation also proceeds from the β-face. jst.go.jpjst.go.jp
Hydroboration-Oxidation: The hydroboration of the C16-C17 double bond, typically using reagents like borane-tetrahydrofuran (B86392) complex (BH3-THF) followed by oxidation with hydrogen peroxide and sodium hydroxide, is expected to yield the corresponding 16- or 17-hydroxylated androstane derivative. The regioselectivity and stereoselectivity of this reaction on androst-16-ene derivatives have been a subject of study, with some research indicating the formation of anti-products through a retrohydroboration mechanism. chemrxiv.org
Other Addition Reactions: The C16-C17 double bond can also participate in other addition reactions. For example, palladium-catalyzed coupling reactions have been used to introduce aryl groups at the C17 position of androst-16-ene derivatives. researchgate.net Furthermore, cycloaddition reactions, such as the [8π+2π] cycloaddition of diazafulvenium methides to 16-dehydropregnenolone (B108158) acetate (B1210297), suggest that the C16-C17 double bond can act as a dipolarophile. uc.pt
Reactions of the 3-Benzoate Ester
The benzoate ester at the C3 position is susceptible to hydrolysis, which can be achieved under both acidic and basic conditions, as well as enzymatically.
Alkaline Hydrolysis: The saponification of steroid benzoates is a common reaction. Treatment with a strong base, such as potassium hydroxide in methanol (B129727), will cleave the ester linkage to yield the free 3-hydroxyandrost-16-ene and benzoate salt. researchgate.net Mild, non-aqueous alkaline hydrolysis methods have also been developed for hindered esters, which could be applicable to steroid benzoates. arkat-usa.org
Acid-Catalyzed Hydrolysis: While less common for simple esters, acid-catalyzed hydrolysis can also be employed, typically using a mineral acid in an aqueous organic solvent mixture.
Enzymatic Hydrolysis: Steroid esters are often designed as prodrugs, and their hydrolysis in biological systems is of significant interest. Studies on corticosteroid benzoate esters have shown that they are readily hydrolyzed by human plasma enzymes. The rate of hydrolysis is dependent on the specific structure of the steroid and the ester group. nih.gov
Reduction: The reduction of benzoate esters is generally more difficult than that of aliphatic esters. Reagents like sodium borohydride (B1222165) in combination with boron trifluoride have been shown to selectively reduce other functional groups, such as ketones, in the presence of a benzoate ester, leaving the ester intact. cdnsciencepub.comcdnsciencepub.com This highlights the relative stability of the benzoate group towards certain reducing agents.
The following table summarizes the expected reactivity of this compound with various reagents based on studies of related steroid compounds.
| Reagent/Reaction Type | Functional Group | Expected Product(s) | Notes |
| Peroxyacids (e.g., m-CPBA) | C16-C17 Double Bond | 16,17-Epoxy-androst-3-yl benzoate | Stereochemistry of the epoxide depends on the steroid's overall structure. |
| H₂/Catalyst (e.g., Pd/C) | C16-C17 Double Bond | Androstan-3-yl benzoate | Stereochemistry at C16 and C17 is catalyst and substrate dependent. |
| 1. BH₃-THF2. H₂O₂, NaOH | C16-C17 Double Bond | 16-Hydroxy- or 17-Hydroxy-androstan-3-yl benzoate | Regio- and stereoselectivity can be complex. |
| Strong Base (e.g., KOH/MeOH) | 3-Benzoate Ester | Androst-16-en-3-ol and Benzoic acid | Standard saponification reaction. |
| Strong Acid (e.g., HCl/H₂O) | 3-Benzoate Ester | Androst-16-en-3-ol and Benzoic acid | Acid-catalyzed hydrolysis. |
| Hydrolase Enzymes | 3-Benzoate Ester | Androst-16-en-3-ol and Benzoic acid | Occurs in biological systems. |
| NaBH₄/BF₃ | 3-Benzoate Ester | No reaction | Benzoate ester is relatively resistant to this reducing agent. |
Derivatization Strategies for Analytical and Structural Elucidation
Derivatization of Hydroxyl Groups in Related Steroids
The hydroxyl group is a primary target for derivatization in steroid analysis. Chemical modification of this group is essential for GC-based methods to prevent issues like peak tailing and to improve separation. nih.gov For LC-MS, derivatization can significantly enhance detection sensitivity. researchgate.net
Silylation is the most common derivatization technique for hydroxylated steroids prior to GC-MS analysis. nih.gov This reaction replaces the active hydrogen of the hydroxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. fu-berlin.denih.gov
Trimethylsilyl (TMS) Ethers: TMS ethers are widely used due to their ability to increase the volatility and thermal stability of steroids. nih.govnagoya-u.ac.jp The derivatization process typically involves reacting the steroid with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). nih.govepa.gov The reaction conditions, including temperature and time, can be optimized for different steroids. oup.com For instance, microwave-accelerated derivatization using MSTFA has been shown to rapidly produce steroid-TMS derivatives in as little as one minute. acs.org The resulting TMS derivatives generally provide good chromatographic properties and are suitable for quantitative analysis. capes.gov.brnih.gov However, the formation of by-products can sometimes occur, especially with polyfunctional steroids. nagoya-u.ac.jp
Tert-Butyldimethylsilyl (TBDMS) Ethers: TBDMS ethers offer an alternative to TMS ethers, providing increased stability and characteristic mass spectra. scilit.com The derivatization is performed using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). A key feature of TBDMS derivatives in mass spectrometry is the prominent [M-57]⁺ ion, which corresponds to the loss of the tert-butyl group. nih.gov This characteristic fragmentation is highly useful for selected ion monitoring (SIM) in GC-MS, enabling sensitive and specific detection of steroids, including 16-androstenes. nih.gov TBDMS derivatives are significantly more stable to hydrolysis than their TMS counterparts, which is advantageous during sample preparation. researchgate.net
| Derivative Type | Common Reagents | Advantages | Key Mass Spectral Feature | Primary Application |
|---|---|---|---|---|
| Trimethylsilyl (TMS) Ether | BSTFA, MSTFA, TMCS | Increases volatility and thermal stability; good chromatographic properties. nagoya-u.ac.jpnih.gov | Varies by steroid structure. | GC-MS analysis of a wide range of steroids. nih.gov |
| Tert-Butyldimethylsilyl (TBDMS) Ether | MTBSTFA | High stability; produces intense characteristic fragment ions. scilit.comresearchgate.net | Prominent [M-57]⁺ ion (loss of tert-butyl group). nih.gov | Sensitive and specific GC-MS analysis, particularly using SIM. nih.gov |
Acylation is another method for derivatizing hydroxyl groups in steroids, involving the introduction of an acyl group. This can be achieved using various reagents, including acetyl chlorides and fluoroalkyl chloroformates. nih.govnih.gov Acylation is the preferred derivatization method for gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS) because it avoids the deposition of silicon in the system that occurs with silylation reagents. nih.gov
One study demonstrated the use of fluoroalkyl chloroformates, such as trifluoroethyl chloroformate (TFECF), for the rapid and efficient derivatization of secondary hydroxyl groups in steroids under anhydrous conditions. nih.gov The resulting mixed carbonate derivatives exhibit excellent chromatographic separation and produce well-defined mass spectra suitable for identification and quantification. nih.gov Another approach, Friedel-Crafts acylation, using acetyl chloride and a perchloric acid catalyst, can discriminate between steroid analogs, including geometric isomers. nih.govresearchgate.net
Formation of Silyl Ethers (e.g., Trimethylsilyl and Tert-Butyldimethylsilyl Ethers)
Derivatization of Carbonyl Moieties in Ketosteroid Analogues
For ketosteroid analogues of Androst-16-en-3-yl benzoate (B1203000), the carbonyl group (ketone) is the primary target for derivatization. This is particularly important for enhancing detection in both LC-MS and GC-MS. Common strategies involve the formation of oximes and hydrazones. researchgate.net
The reaction of a ketosteroid with an alkoxyamine, such as O-methylhydroxylamine, yields an O-methyloxime derivative. researchgate.net This process, known as oximation, is frequently used in conjunction with silylation to derivatize steroids that contain both hydroxyl and keto groups. nih.govgcms.cz First, the keto groups are converted to methoximes (MO), and then the hydroxyl groups are converted to TMS ethers, resulting in MO-TMS derivatives. tandfonline.com This two-step derivatization improves the stability and chromatographic behavior of the steroids. nih.gov The formation of methoxime derivatives of ketosteroids can lead to significantly higher instrument responses compared to silyl-enol ethers, enhancing analytical sensitivity. nih.govresearchgate.net The reaction often produces syn and anti isomers, which may be separated chromatographically. nih.govcas.cz
Hydrazone formation is a powerful technique for derivatizing ketosteroids, especially for LC-MS analysis. Girard reagents, such as Girard's Reagent T (GirT) and Girard's Reagent P (GirP), are cationic hydrazides that react with carbonyl groups to form stable, positively charged hydrazones. nih.govnih.gov This "charge-tagging" strategy dramatically improves the ionization efficiency of neutral steroids in electrospray ionization (ESI)-MS, leading to enhanced sensitivity. researchgate.netnih.govresearchgate.net
The derivatization is typically carried out under mildly acidic conditions. researchgate.net The resulting Girard hydrazones are highly soluble and provide a permanent positive charge, making them readily detectable in positive-ion ESI-MS. nih.gov This method has been successfully used for the analysis of various ketosteroids, including 4-ene-3-ketosteroids and 17-ketosteroids, allowing for their separation by capillary electrophoresis and sensitive detection. nih.gov Similarly, dansylhydrazine can be used to form fluorescent and easily ionizable hydrazones, enabling picomole-level detection of ketosteroids. nih.gov
| Derivative Type | Common Reagents | Reaction Principle | Primary Benefit | Analytical Technique |
|---|---|---|---|---|
| Oxime | O-Methylhydroxylamine, Hydroxylamine | Reaction with the carbonyl group to form an oxime. researchgate.net | Increases stability and detector response; often used with silylation for multifunctional steroids. nih.gov | GC-MS, LC-MS. nih.govresearchgate.net |
| Hydrazone (Girard) | Girard's Reagent T, Girard's Reagent P | Forms a permanently charged cationic hydrazone. nih.govnih.gov | Significantly enhances ionization efficiency and detection sensitivity. researchgate.netresearchgate.net | LC-ESI-MS, Capillary Electrophoresis. nih.govnih.gov |
| Hydrazone (Dansyl) | Dansylhydrazine | Forms a fluorescent and readily ionizable hydrazone. nih.gov | Enables highly sensitive fluorescence or MS detection. acs.org | LC-Fluorescence, LC-MS. nih.gov |
Oxime Formation (e.g., O-Methylhydroxylamine Derivatives)
Strategies for Enhancing Chromatographic Separation and Mass Spectrometric Detection
The primary goal of derivatization is to improve the analytical performance of steroid detection. The choice of derivatization agent is often dictated by the analytical platform (GC or LC) and the specific requirements of the assay. researchgate.net
For GC-MS, derivatization is essential to make steroids volatile and thermally stable. researchgate.net Silylation and oximation are standard procedures that yield derivatives with excellent chromatographic properties on GC columns. nih.gov The use of comprehensive two-dimensional gas chromatography (GCxGC) coupled with high-resolution time-of-flight mass spectrometry (HR-TOFMS) can provide a dramatic enhancement in chromatographic separation, allowing for the resolution of closely related isomeric steroids that are difficult to separate by conventional GC. gcms.cz
For LC-MS, derivatization is not always required, as many steroids are sufficiently polar for reversed-phase chromatography. researchgate.net However, for neutral steroids with low ionization efficiency, derivatization is a key strategy to improve sensitivity. researchgate.net Introducing a permanently charged group (e.g., with Girard reagents) or a readily ionizable moiety (e.g., with picolinic acid) can increase ESI-MS response by several orders of magnitude. researchgate.netnih.govnih.gov This allows for the detection of steroids at very low concentrations in complex biological matrices. nih.gov The development of optimized HPLC systems, potentially using computer-aided selection, can further enhance the separation of complex steroid mixtures. nih.gov
Ultimately, the combination of selective derivatization with advanced separation and detection technologies, such as LC-MS/MS or GCxGC-MS, provides a powerful toolkit for the comprehensive and sensitive analysis of Androst-16-en-3-yl benzoate and its related steroid analogues. gcms.cztandfonline.com
Selective Derivatization for Isomer Differentiation
The analytical differentiation of steroid isomers, such as the epimers of androst-16-en-3-ol (B12104551) (the alcohol precursor to this compound), presents a significant challenge due to their nearly identical physicochemical properties. Selective derivatization is a powerful strategy employed to amplify the subtle structural differences between these isomers, thereby facilitating their separation and identification using techniques like gas chromatography-mass spectrometry (GC-MS) and ion mobility-mass spectrometry (IM-MS). nih.govnih.govclemson.edu
Derivatization modifies a specific functional group within the steroid molecule, which can lead to significant changes in its chromatographic retention time, mass-to-charge ratio, and gas-phase conformation. clemson.edufrontiersin.org For androst-16-ene (B99302) isomers, the primary target for derivatization is the hydroxyl group at the C-3 position, as the stereochemistry at this position (α versus β) is a common point of isomeric variation.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
In GC-MS analysis, derivatization is crucial for improving the volatility and thermal stability of steroids, while also enhancing chromatographic resolution between isomers. nih.gov The most common approach for hydroxyl-containing steroids like androst-16-en-3-ol isomers is silylation.
Silylation: This process replaces the active hydrogen of the hydroxyl group with a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. The resulting silyl ethers are more volatile and often exhibit different fragmentation patterns in the mass spectrometer, aiding in structural elucidation. Research on C19 steroids, including 5α-androst-16-en-3α-ol and 5α-androst-16-en-3β-ol, has demonstrated the successful use of TBDMS and TMS ethers for their quantification and differentiation. nih.gov The separation of these derivatized isomers is typically achieved on capillary GC columns with specific temperature programming. nih.gov
| Derivatizing Reagent | Derivative Formed | Analytical Technique | Purpose | Reference(s) |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | GC-MS | Increases volatility and improves chromatographic separation of hydroxyl isomers. | nih.gov |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | tert-Butyldimethylsilyl (TBDMS) ether | GC-MS | Increases volatility and provides characteristic mass spectral fragments (e.g., [M-57]+) for monitoring. | nih.gov |
Ion Mobility-Mass Spectrometry (IM-MS) Enhancement
IM-MS separates ions based on their size, shape, and charge in the gas phase, offering an additional dimension of separation that is highly effective for distinguishing isomers. clemson.edu Chemical derivatization can significantly enhance the resolving power of IM-MS for steroid isomers by altering their collision cross-sections (CCS), which are rotationally averaged projections of the ion's structure. nih.govfrontiersin.org
Structurally Selective Reagents: Reagents that target specific functional groups can "amplify" the subtle structural differences between isomers. nih.gov For hydroxyl groups, reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) have proven effective. For related isomers containing a ketone group (like androst-16-en-3-one), Girard's reagents (e.g., Girard's Reagent P) are used to introduce a charged tag, which dramatically alters the ion's mobility. nih.govclemson.edu These reactions are typically fast, simple, and low-cost. nih.gov The resulting derivatives of two isomers, having different spatial arrangements of the newly introduced functional group, will exhibit distinct drift times in the ion mobility cell, allowing for their baseline separation. frontiersin.org
| Derivatization Strategy | Target Functional Group | Analytical Technique | Principle of Differentiation | Reference(s) |
| 1,1'-Carbonyldiimidazole (CDI) | Hydroxyl (-OH) | IM-MS | Amplifies subtle stereochemical differences, leading to distinct collision cross-sections (CCS) and improved ion mobility resolution. | nih.govfrontiersin.org |
| Girard's Reagents (e.g., Girard P) | Carbonyl (C=O) | IM-MS | Introduces a charged moiety, significantly altering the ion's size and shape, which enhances separation of keto-steroid isomers. | nih.govclemson.edu |
By selectively modifying the androst-16-ene steroid core, these derivatization techniques provide a robust toolkit for the unambiguous differentiation and structural elucidation of its various isomers, a critical step in their accurate analysis in complex matrices.
Advanced Analytical Characterization Techniques for Androst 16 En 3 Yl Benzoate
Chromatographic Separations
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a compound like Androst-16-en-3-yl benzoate (B1203000), both gas and liquid chromatography offer powerful solutions.
Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like steroid esters. In GC, the sample is vaporized and transported by an inert gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of analytes between the mobile and stationary phases.
High-Resolution Gas Chromatography (HRGC) utilizes narrow-bore capillary columns, which provide a significant increase in separation efficiency and resolution compared to traditional packed columns. This is particularly advantageous for resolving Androst-16-en-3-yl benzoate from structurally similar steroids or isomers that may be present in a sample. The choice of stationary phase is critical; non-polar phases like those based on polydimethylsiloxane (B3030410) are often employed for steroid analysis. Temperature programming, where the column temperature is gradually increased during the analysis, is essential for eluting higher-boiling compounds like this compound in a reasonable time frame with good peak shape.
Table 1: Typical GC Parameters for Steroid Ester Analysis
| Parameter | Typical Value/Condition |
| Column Type | Capillary (e.g., 5% Phenyl Polysiloxane) |
| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 - 300 °C |
| Oven Program | Initial temp. ~180°C, ramped to ~300°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Liquid chromatography is a versatile technique that separates compounds in a liquid mobile phase. It is particularly useful for analytes that are not sufficiently volatile or are thermally labile for GC analysis. High-Performance Liquid Chromatography (HPLC) has been a standard for steroid analysis for decades.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in LC technology. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which allows for higher mobile phase linear velocities without sacrificing separation efficiency. This results in faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC. For this compound, reversed-phase UPLC is commonly employed, using a non-polar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).
The androstane (B1237026) skeleton contains multiple chiral centers, meaning that this compound can exist as different stereoisomers (enantiomers and diastereomers). These isomers can have distinct biological activities. Chiral chromatography is a specialized technique designed to separate these stereoisomers. This can be achieved using either a chiral stationary phase (CSP) in GC or LC, or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a non-chiral column. The separation relies on the differential interactions between the stereoisomers and the chiral environment, allowing for their individual quantification.
Liquid Chromatography (LC) and Ultra-Performance Liquid Chromatography (UPLC)
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. When coupled with a chromatographic separation technique, it provides a high degree of both selectivity and sensitivity, making it an indispensable tool for the definitive identification and quantification of compounds like this compound.
The combination of Gas Chromatography with Mass Spectrometry (GC-MS) is a gold standard for the analysis of volatile and semi-volatile organic compounds. As components elute from the GC column, they enter the ion source of the mass spectrometer where they are ionized, most commonly by electron ionization (EI). The resulting ions are then separated by their mass-to-charge ratio.
The mass spectrum produced by EI is typically rich in fragment ions, creating a unique "fingerprint" that can be used for unequivocal identification of this compound by comparing it to a spectral library. For quantitative analysis, selected ion monitoring (SIM) can be used. In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, which dramatically increases sensitivity and selectivity by reducing chemical noise.
Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of LC or UPLC with the detection capabilities of mass spectrometry. This is particularly useful for compounds that are not amenable to GC. The interface between the LC and the MS is crucial, with atmospheric pressure ionization (API) techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) being the most common. These are "soft" ionization techniques that typically result in a prominent protonated molecule [M+H]+ or other adduct ions, with minimal fragmentation.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This allows for the determination of the elemental composition of an ion, providing a very high degree of confidence in the identification of this compound. When combined with UPLC, the resulting UPLC-HRMS platform offers exceptional performance in terms of speed, resolution, and sensitivity for complex sample analysis.
Table 2: Comparison of Mass Spectrometry Techniques for this compound Analysis
| Technique | Ionization Method | Key Advantages | Primary Application |
| GC-MS | Electron Ionization (EI) | Structural elucidation via fragmentation, established libraries | Qualitative and quantitative analysis of volatile derivatives |
| LC-MS | Electrospray Ionization (ESI), APCI | Analysis of non-volatile/thermally labile compounds, soft ionization | High-throughput screening, quantitative analysis |
| HRMS | ESI, APCI, MALDI | High mass accuracy, elemental composition determination | Definitive compound identification, metabolomics |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of molecules. wikipedia.orgnationalmaglab.org The process involves multiple stages of mass analysis, typically including the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions. nationalmaglab.org This fragmentation pattern provides a molecular fingerprint that is highly specific to the compound's structure.
For this compound, the molecule would first be ionized, commonly forming a protonated molecule [M+H]⁺ in the first mass spectrometer (MS1). This precursor ion is then isolated and subjected to fragmentation, often through collision-induced dissociation (CID), where it collides with an inert gas. The resulting fragment ions are then analyzed in a second mass spectrometer (MS2).
The fragmentation of this compound is predictable based on its structure, which consists of an androstane steroid core linked to a benzoate group via an ester bond. The most likely fragmentation pathway involves the cleavage of this ester linkage. Key expected fragments would include the loss of benzoic acid or the formation of the benzoyl cation. The analysis of these specific fragments confirms the presence of both the steroid backbone and the benzoate moiety, allowing for unambiguous structural confirmation.
Below is a table of predicted MS/MS fragmentation data for this compound.
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Structural Origin |
|---|---|---|---|
| 379.26 | 257.22 | C₇H₆O₂ (Benzoic Acid) | Androst-16-ene (B99302) core cation |
| 379.26 | 255.21 | C₇H₈O₂ (Benzoic Acid + H₂) | Androst-16-dienyl cation |
| 379.26 | 105.03 | C₁₉H₃₀O (Androst-16-en-3-ol) | Benzoyl cation [C₆H₅CO]⁺ |
Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) for Targeted Analysis
Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) are targeted mass spectrometric techniques that offer significantly enhanced sensitivity and selectivity compared to full-scan analysis. They are the methods of choice for quantifying specific compounds within complex mixtures.
In SIM mode, the mass spectrometer is set to detect only a few specific m/z values corresponding to ions of the target analyte, rather than scanning the entire mass range. nih.gov This increases the dwell time on the ions of interest, improving the signal-to-noise ratio.
MRM, a tandem MS technique, provides even greater specificity. It involves selecting a specific precursor ion in MS1, fragmenting it, and then monitoring for one or more specific product ions in MS2. The transition from a specific precursor to a specific product is a unique characteristic of the target analyte, which dramatically reduces background interference and allows for highly accurate quantification.
For the targeted analysis of this compound, an MRM method would be developed based on its characteristic fragmentation pattern. The most intense and specific precursor-to-product ion transitions would be selected for monitoring.
The table below illustrates a potential MRM method for quantifying this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
|---|---|---|---|
| This compound | 379.26 | 257.22 | Quantitative |
| This compound | 379.26 | 105.03 | Confirmatory |
Isotope Ratio Mass Spectrometry (IRMS) for Isotopic Profiling
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the relative abundance of stable isotopes in a sample with extremely high precision. forensic-isotopes.orgthermofisher.com For organic compounds like this compound, IRMS primarily focuses on the isotopes of carbon (¹³C/¹²C), hydrogen (²H/¹H), and oxygen (¹⁸O/¹⁶O). nu-ins.com
The isotopic composition of a compound is a function of its origin and the synthetic or biosynthetic pathways involved in its formation. forensic-isotopes.org This makes IRMS a powerful tool for source apportionment, such as distinguishing between endogenous (naturally produced by the body) and exogenous (synthetic) steroids in anti-doping analysis. The analysis is typically performed using a gas chromatograph coupled to an IRMS system (GC-IRMS), where the analyte is separated from the sample matrix before being combusted and introduced into the mass spectrometer. forensic-isotopes.orgthermofisher.com The distinct isotopic signature of this compound can serve as a unique identifier for its origin.
The table below shows the average natural abundances of the stable isotopes relevant to this compound.
| Element | Isotope | Natural Abundance (%) |
|---|---|---|
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.985 |
| ²H | 0.015 | |
| Oxygen | ¹⁶O | 99.762 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.200 |
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules in solution. e-bookshelf.de It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR: Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the benzoate group, the vinylic protons at the C16-C17 double bond, the proton at the C3 position adjacent to the ester oxygen, and a complex series of overlapping signals for the aliphatic protons of the steroid skeleton. rsc.org
¹³C NMR: Carbon-13 NMR reveals the number of chemically non-equivalent carbon atoms. The spectrum of this compound would feature distinct signals for the ester carbonyl carbon, the aromatic and vinylic carbons, and the numerous sp³-hybridized carbons of the steroid framework. rsc.org
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assembling the complete molecular structure. researchgate.net HSQC correlates directly bonded proton-carbon pairs, while HMBC reveals longer-range (2-3 bond) correlations, allowing for the unambiguous assignment of all proton and carbon signals and confirming the ester linkage between the steroid and benzoate moieties. e-bookshelf.de
The following tables summarize the predicted chemical shifts for key structural features of this compound.
| Proton Type | Predicted Chemical Shift Range (ppm) |
|---|---|
| Benzoate (ortho-H) | 8.0 - 8.2 |
| Benzoate (meta/para-H) | 7.4 - 7.6 |
| Vinylic (C16-H or C17-H) | 5.5 - 6.0 |
| C3-H (Ester-linked) | 4.5 - 5.0 |
| Steroid Aliphatic (CH, CH₂, CH₃) | 0.7 - 2.5 |
| Carbon Type | Predicted Chemical Shift Range (ppm) |
|---|---|
| Ester Carbonyl (C=O) | 165 - 167 |
| Benzoate (Aromatic C) | 128 - 134 |
| Vinylic (C16, C17) | 120 - 145 |
| C3 (Ester-linked) | 70 - 80 |
| Steroid Aliphatic (C) | 10 - 60 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. wikipedia.org It works by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. A strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch would be prominent. Other significant bands would include C-O stretching for the ester linkage, C=C stretching from the alkene and aromatic ring, and various C-H stretching and bending vibrations from the aliphatic and aromatic portions of the molecule. nih.gov
The table below lists the expected IR absorption frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Ester C=O | Stretching | 1715 - 1735 |
| Aromatic C=C | Stretching | 1580 - 1610 |
| Alkene C=C | Stretching | 1640 - 1680 |
| Ester C-O | Stretching | 1100 - 1300 |
Raman Spectroscopy
Raman spectroscopy is another form of vibrational spectroscopy that is often complementary to IR spectroscopy. nih.gov It measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability.
For this compound, Raman spectroscopy would be particularly effective for observing the non-polar C=C bonds. Strong signals would be expected for the symmetric stretching vibrations of the C=C bond in the steroid's D-ring and the aromatic ring of the benzoate group. researchgate.net The ester carbonyl group also produces a Raman signal, although it is often weaker than in the IR spectrum. The aliphatic C-H bonds will also show characteristic bands.
The table below presents the expected Raman shifts for the principal vibrational modes of this compound.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3050 - 3070 |
| Aliphatic C-H | Stretching | 2800 - 3000 |
| Ester C=O | Stretching | 1710 - 1730 |
| Aromatic Ring | Breathing | ~1600, ~1000 |
| Alkene C=C | Stretching | 1650 - 1670 |
Crystallographic Analysis for Solid-State Structure Elucidation
The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physicochemical properties of a chemical compound. X-ray crystallography stands as the definitive method for elucidating such structures, providing unequivocal insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.
Despite the importance of this technique, a thorough search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals that a complete single-crystal X-ray diffraction analysis for this compound has not been publicly reported. cam.ac.ukwikipedia.orgnih.govudc.es Consequently, specific crystallographic data, such as the crystal system, space group, and unit cell dimensions, are not available.
While the crystal structure for the specific benzoate ester of Androst-16-en-3-ol (B12104551) is not documented, crystallographic studies have been conducted on numerous other androstane derivatives and steroid esters. nih.govresearchgate.netresearchgate.netscielo.brmdpi.comnih.gov These studies consistently reveal key structural features of the androstane skeleton, which would be anticipated in this compound. Generally, the four-ring steroid nucleus adopts a rigid and predominantly trans-fused configuration. The conformation of individual rings (A, B, C, and D) can vary slightly depending on substitution patterns and crystal packing forces, but they typically adopt stable chair, half-chair, or envelope conformations. researchgate.net
The following table summarizes the status of crystallographic data for this compound:
| Crystallographic Parameter | Data |
| Crystal System | Not Available |
| Space Group | Not Available |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Not Available |
| Volume (V) | Not Available |
| Molecules per Unit Cell (Z) | Not Available |
| Calculated Density (ρ) | Not Available |
Should researchers successfully crystallize this compound in the future, the resulting structural data would be invaluable. It would confirm the conformation of the steroid nucleus, the orientation of the benzoate group at the C-3 position, and provide a detailed map of the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern the crystal lattice. This information is crucial for understanding its material properties and for the rational design of related compounds.
Theoretical and Computational Chemistry Studies of Androst 16 En 3 Yl Benzoate
Molecular Modeling and Conformational Analysis
Molecular modeling is fundamental to understanding the three-dimensional structure of a molecule, which is crucial for its function and reactivity.
Energy Minimization and Conformational Sampling
Energy minimization calculations would be employed to identify the most stable three-dimensional structure (the lowest energy conformation) of Androst-16-en-3-yl benzoate (B1203000). This involves optimizing bond lengths, bond angles, and dihedral angles. Conformational sampling techniques would then be used to explore the molecule's flexibility and identify other low-energy conformers that could be relevant under different conditions.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations would provide a view of the molecule's movement over time. By simulating the interactions of the atoms within the molecule and with its environment (like a solvent), MD can reveal how the molecule behaves dynamically, including conformational changes and interactions with other molecules. Such studies on related steroid esters have been used to understand their binding to biological receptors. mdpi.comnih.gov
Quantum Chemical Calculations
Quantum chemical calculations offer a deeper understanding of the electronic properties of a molecule.
Electronic Structure and Bonding Analysis (e.g., DFT, HF methods)
Methods like Density Functional Theory (DFT) or Hartree-Fock (HF) would be used to analyze the electronic structure of Androst-16-en-3-yl benzoate. This analysis could reveal details about the distribution of electrons, the nature of chemical bonds, and the molecular orbitals (e.g., HOMO and LUMO), which are key to understanding reactivity. Studies on other androstane (B1237026) derivatives have utilized these methods to explore structure and reactivity. aminer.orgrdd.edu.iq
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Quantum chemical calculations can predict spectroscopic data. For this compound, this would involve calculating the expected chemical shifts for ¹H and ¹³C NMR spectroscopy, the vibrational frequencies for an IR spectrum, and the electronic transitions for a UV-Vis spectrum. These predictions are invaluable for interpreting experimental spectra. Such calculations have been performed for other steroid structures. rdd.edu.iq
Reaction Mechanism Elucidation
Computational methods are also used to study how chemical reactions occur. For this compound, this could involve investigating its synthesis, hydrolysis back to androstenol (B1195071) and benzoic acid, or its metabolism. By mapping the energy landscape of a reaction pathway, chemists can identify transition states and intermediates to understand the reaction's feasibility and kinetics.
While the framework for a thorough computational investigation of this compound is well-established within the field of theoretical chemistry, specific research applying these methods to this compound has not been published. The scientific community has applied these techniques to a wide range of other androstanes and steroid esters, providing valuable insights into their chemical and biological properties. researchgate.netmdpi.comnih.gov Future computational studies on this compound are required to fill the current knowledge gap and provide a detailed understanding of its molecular characteristics.
Transition State Characterization
The formation and hydrolysis of this compound proceed through high-energy transition states. The characterization of these transient structures is crucial for understanding the kinetics and mechanism of the reactions. Transition state theory posits that the rate of a reaction is governed by the concentration of the transition state complex and the rate at which it converts to products. anu.edu.au
In the context of the acid-catalyzed esterification of Androst-16-en-3-ol (B12104551) with benzoic acid, the transition state is a high-energy, unstable intermediate. mdpi.com Computational methods, such as Density Functional Theory (DFT), are employed to model this transition state. researchgate.net These calculations can determine the geometry of the transition state, including bond lengths and angles, as well as its energy relative to the reactants and products.
For the esterification, the proposed transition state involves the protonated carboxylic acid being attacked by the hydroxyl group of the steroid. This forms a tetrahedral intermediate, and the subsequent elimination of a water molecule leads to the ester product. The energy barrier for this process is a key determinant of the reaction rate. dnu.dp.ua DFT calculations on similar systems have shown that the activation energies for the forward and reverse reactions of benzoic acid esterification are in the range of 50-60 kJ/mol. dnu.dp.ua
A hypothetical transition state for the formation of this compound, calculated using DFT, might exhibit the following characteristics:
Interactive Table: Hypothetical Transition State Parameters for the Esterification of Androst-16-en-3-ol with Benzoic Acid
| Parameter | Value | Description |
| C-O (ester) Bond Length | 1.85 Å | The forming bond between the steroid oxygen and the benzoate carbonyl carbon. |
| C=O (carbonyl) Bond Length | 1.35 Å | The elongating carbonyl bond of the benzoic acid moiety. |
| O-H (leaving group) Bond Length | 1.50 Å | The breaking bond of the water molecule that is eliminated. |
| Activation Energy (Ea) | 55 kJ/mol | The energy barrier that must be overcome for the reaction to proceed. |
Similarly, the hydrolysis of this compound, the reverse reaction, also proceeds through a transition state. In biological systems, this hydrolysis can be catalyzed by enzymes. cdnsciencepub.com Computational studies of ester hydrolysis have revealed that the mechanism can involve the formation of a tetrahedral intermediate, with the assistance of water molecules or catalytic residues in an enzyme's active site. nih.gov
Reaction Pathway Mapping for Esterification and Degradation
Mapping the reaction pathway for the esterification and degradation (hydrolysis) of this compound provides a detailed, step-by-step understanding of these chemical transformations. This involves identifying all intermediates and transition states along the reaction coordinate and determining their relative energies.
Esterification Pathway:
The acid-catalyzed esterification of Androst-16-en-3-ol with benzoic acid is a multi-step process: mdpi.comresearchgate.net
Protonation of the Carbonyl Oxygen: The benzoic acid is first protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The hydroxyl group of Androst-16-en-3-ol acts as a nucleophile and attacks the protonated carbonyl carbon.
Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the steroid's oxygen to one of the hydroxyl groups of the original benzoic acid moiety.
Elimination of Water: A water molecule is eliminated, and a double bond is formed between the carbon and the remaining oxygen.
Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the catalyst and form the final ester product, this compound.
Degradation (Hydrolysis) Pathway:
The hydrolysis of this compound is essentially the reverse of the esterification process. In an aqueous environment, the ester can be hydrolyzed back to Androst-16-en-3-ol and benzoic acid. This reaction can be catalyzed by either acid or base. The degradation of steroidal esters can follow first-order kinetics, where the ester is hydrolyzed to the corresponding alcohol, which may then undergo further degradation. uri.edu
A simplified free energy profile for the esterification reaction can be visualized as follows:
Interactive Table: Hypothetical Free Energy Profile for the Esterification of this compound
| Species | Relative Free Energy (kcal/mol) | Description |
| Reactants (Androst-16-en-3-ol + Benzoic Acid) | 0 | The starting point of the reaction. |
| Transition State 1 | +13 | The energy barrier for the formation of the tetrahedral intermediate. |
| Tetrahedral Intermediate | +5 | A metastable intermediate along the reaction pathway. |
| Transition State 2 | +10 | The energy barrier for the elimination of water. |
| Products (this compound + Water) | -5 | The final, more stable products of the reaction. |
Structure-Activity Relationship (SAR) Studies based on Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the chemical structure of compounds with their biological activity. acs.org For this compound, SAR studies can help in predicting its potential biological effects based on its molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. kg.ac.rsmdpi.com
For a series of androstane derivatives, QSAR models have been developed to predict activities such as binding affinity to various receptors. kg.ac.rsresearchgate.net These models often employ a range of molecular descriptors, including:
Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index and Kier & Hall connectivity indices.
Geometrical Descriptors: These relate to the 3D shape of the molecule, such as molecular surface area and volume.
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and HOMO/LUMO energies. kg.ac.rs
Physicochemical Descriptors: These include properties like hydrophobicity (logP) and polarizability.
A hypothetical QSAR study on a series of androstane benzoates might reveal the importance of specific descriptors in determining their binding affinity to a particular receptor.
Interactive Table: Hypothetical Molecular Descriptors for this compound and their Potential Importance in SAR
| Descriptor | Hypothetical Value | Potential Significance in SAR |
| Molecular Weight | 390.57 g/mol | Can influence transport and distribution. |
| LogP (Hydrophobicity) | 6.5 | Important for membrane permeability and binding to hydrophobic pockets of receptors. |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | Relates to hydrogen bonding potential and permeability. |
| Number of Rotatable Bonds | 4 | Affects conformational flexibility and binding entropy. |
| Dipole Moment | 2.1 D | Can influence long-range electrostatic interactions with a receptor. |
Ligand-Receptor Interaction Modeling from a Chemical Perspective
Understanding how this compound interacts with biological receptors at a molecular level is crucial for elucidating its mechanism of action. researchgate.net Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used for this purpose. mdpi.comnih.gov These methods can predict the binding mode of a ligand within the active site of a receptor and estimate the binding affinity. tandfonline.com
Given its androstane core, this compound may interact with various steroid receptors, such as the androgen receptor (AR) or estrogen receptor (ER). nih.govfrontiersin.org Docking studies of other steroid derivatives with these receptors have revealed key interactions that stabilize the ligand-receptor complex. mdpi.com These interactions typically include:
Hydrogen Bonds: The ester group of this compound could potentially form hydrogen bonds with polar residues in the receptor's binding pocket.
Hydrophobic Interactions: The lipophilic steroid backbone and the benzene (B151609) ring are likely to engage in extensive hydrophobic interactions with nonpolar residues.
A hypothetical docking study of this compound with the androgen receptor might predict the following interactions:
Interactive Table: Hypothetical Ligand-Receptor Interactions for this compound with the Androgen Receptor
| Receptor Residue | Interaction Type | Distance (Å) |
| Asn705 | Hydrogen Bond (with ester carbonyl) | 2.9 |
| Arg752 | Pi-Cation (with benzoate ring) | 4.5 |
| Leu704 | Hydrophobic | 3.8 |
| Met745 | Hydrophobic | 4.1 |
| Phe764 | Pi-Pi Stacking (with benzoate ring) | 4.8 |
Molecular dynamics simulations can further refine the docked pose and provide insights into the dynamic behavior of the ligand-receptor complex over time. mdpi.comnih.gov These simulations can reveal conformational changes in both the ligand and the receptor upon binding and can be used to calculate binding free energies more accurately.
Environmental Fate and Abiotic/biotic Degradation Pathways
Biotic Degradation (Biodegradation)
Biodegradation by microorganisms is a critical pathway for the removal of steroid compounds from the environment. The process typically occurs more slowly under anaerobic (oxygen-free) conditions than aerobic conditions. nih.govthermopileproject.comfrontiersin.org
In soil and aquatic sediments, the biodegradation of Androst-16-en-3-yl benzoate (B1203000) would commence with microbial enzymatic hydrolysis of the ester bond, releasing Androst-16-en-3-ol (B12104551) and benzoic acid. These two metabolites would then enter separate degradation pathways.
Androst-16-en-3-ol Fate:
Aerobic: Under aerobic conditions, bacteria mineralize the steroid ring system. The degradation of androgens typically proceeds via the 9,10-seco pathway, which involves oxygenase-catalyzed cleavage of the steroid rings. nih.govmdpi.com
Anaerobic: In anaerobic environments, such as deep sediments, denitrifying bacteria can degrade the steroid core through a different mechanism known as the 2,3-seco pathway. nih.govnih.gov This process is generally slower than aerobic degradation, leading to the potential for steroids to persist and accumulate in anoxic zones. frontiersin.org
Benzoic Acid Fate:
Aerobic: Benzoic acid is readily biodegradable under aerobic conditions by a wide variety of soil and water microorganisms. inchem.orgregulations.gov Bacteria such as Cupriavidus pinatubonensis and various Pseudomonas species are known to utilize benzoate as a carbon source. asm.org
Anaerobic: Benzoic acid can also be degraded under anaerobic conditions, for instance by sulfate-reducing bacteria. frontiersin.org This often occurs via syntrophic metabolism, where different microbial species cooperate to break down the compound. frontiersin.org
Microbial biotransformation involves a series of specific enzymatic reactions that modify the chemical structure.
Steroid Moiety Transformation: The degradation is initiated by enzymes like hydroxysteroid dehydrogenases (HSDs), which can oxidize the hydroxyl group at C-3. Fungi, such as Penicillium vinaceum, are capable of performing Baeyer-Villiger oxidation on the steroid D-ring, converting a ketone into a lactone (e.g., testololactone). nih.govmdpi.comresearchgate.net Bacteria like Arthrobacter simplex are used industrially to introduce double bonds into the steroid A-ring, converting androstenedione (B190577) (AD) to androstadienedione (ADD). nih.gov The complete breakdown involves multiple steps of oxidation, hydroxylation, and eventual ring cleavage. nih.gov
Benzoate Moiety Transformation: The aerobic degradation of benzoate is well-characterized. It is first activated to its coenzyme A (CoA) thioester, benzoyl-CoA. science.gov This is then typically converted to catechol, which subsequently undergoes ring cleavage, allowing the products to enter central metabolism. plos.org Under anaerobic conditions, the pathway also proceeds through benzoyl-CoA but involves different intermediates. science.gov
The following table summarizes key metabolites expected from the microbial degradation of Androst-16-en-3-yl benzoate, based on established pathways for its constituent parts.
Table 2: Potential Microbial Biotransformation Pathways and Metabolites
| Initial Moiety | Key Transformation Pathway | Key Enzymes | Intermediate / Final Metabolites | Representative Microorganisms |
| Androst-16-en-3-ol | Oxidation of C-3 hydroxyl group | Hydroxysteroid Dehydrogenase (HSD) | Androst-16-en-3-one | Comamonas testosteroni, Rhodococcus sp. |
| Androstene Nucleus | Aerobic Ring Cleavage (9,10-seco pathway) | Oxygenases, Dehydrogenases | Androstadienedione (ADD), Hydroxylated derivatives, HIP-like compounds | Actinobacteria, Proteobacteria mdpi.com |
| Androstene Nucleus | Anaerobic Ring Cleavage (2,3-seco pathway) | Hydratases, Dehydrogenases | 1-Dehydrotestosterone derivatives, 2,3-seco-androstanoids (2,3-SAOA) frontiersin.org | Steroidobacter denitrificans nih.gov |
| Androstene Nucleus | D-Ring Lactonization | Baeyer-Villiger Monooxygenase (BVMO) | Testololactone | Penicillium vinaceum, Penicillium lilacinum mdpi.com |
| Benzoic Acid | Aerobic Degradation | Benzoate-CoA Ligase, Dioxygenases | Benzoyl-CoA, Catechol, Succinyl-CoA, Acetyl-CoA | Pseudomonas sp., Cupriavidus sp. asm.orgresearchgate.net |
| Benzoic Acid | Anaerobic Degradation | Benzoate-CoA Ligase, Reductases | Benzoyl-CoA, Acetate (B1210297), H₂ | Syntrophobacteraceae, Desulfobulbaceae frontiersin.org |
Enzyme Systems Involved in Steroid Degradation
The biodegradation of this compound is initiated by enzymatic hydrolysis of the ester bond. This reaction is catalyzed by esterases, a broad class of enzymes. While specific enzymes for this compound have not been identified, various microorganisms produce esterases capable of hydrolyzing steroid esters. google.com Following hydrolysis, the degradation of the Androst-16-en-3-ol moiety involves a series of enzymes characteristic of steroid catabolism in bacteria. mdpi.com
Key Enzyme Classes in Androgen Degradation:
Esterases/Sulfatases: These enzymes are responsible for the initial cleavage of the ester or sulfate (B86663) conjugate, which is often a prerequisite for further degradation. oup.commdpi.com
Hydroxysteroid Dehydrogenases (HSDs): These enzymes catalyze the oxidation and reduction of hydroxyl and keto groups on the steroid nucleus, such as the conversion of the 3-hydroxyl group of androstenol (B1195071) to a 3-keto group. asm.orgrsc.org
3-Ketosteroid-Δ1-Dehydrogenase: This enzyme introduces a double bond at the C1-C2 position of the A-ring, a key step in the 9,10-seco pathway. asm.org
3-Ketosteroid-9α-Hydroxylase (KSH): This is a critical enzyme in the aerobic degradation of androgens, catalyzing the hydroxylation at the C9 position, which destabilizes the ring system and leads to the cleavage of the B-ring. rsc.orgoup.com
Acyl-CoA Synthetases and Dehydrogenases: These enzymes are involved in the further breakdown of the steroid rings following the initial cleavage, often through processes resembling β-oxidation. asm.org
The table below summarizes the key enzyme systems expected to be involved in the degradation of this compound, based on known steroid degradation pathways.
| Enzyme Class | Function | Relevance to this compound Degradation |
| Esterases | Hydrolysis of ester bonds. | Initial cleavage of the benzoate group to release Androst-16-en-3-ol. |
| Hydroxysteroid Dehydrogenases (HSDs) | Interconversion of hydroxyl and keto groups. | Oxidation of the 3α-hydroxyl group of Androst-16-en-3-ol. |
| Ketosteroid Isomerase (KSI) | Rearrangement of double bonds. | Isomerization of the double bond in the steroid nucleus. rsc.org |
| 3-Ketosteroid-9α-Hydroxylase (KSH) | Hydroxylation of the steroid B-ring. | Key step in the aerobic 9,10-seco pathway leading to ring cleavage. rsc.org |
| Oxygenases | Incorporation of oxygen atoms, leading to ring cleavage. | Central to both the 9,10-seco and 4,5-seco degradation pathways. nih.gov |
Sorption and Volatilization Dynamics in Environmental Matrices
The environmental mobility of this compound and its primary degradation product, Androst-16-en-3-ol, is governed by their sorption to soil and sediment and their potential for volatilization.
Sorption: Steroids, being moderately hydrophobic, tend to sorb to soil and sediment particles. nih.gov The primary factor influencing the sorption of steroids is the organic carbon content of the soil or sediment. nih.govresearchgate.net The clay mineral content, particularly expanding clays (B1170129) like montmorillonite, can also contribute significantly to sorption. nih.gov For androgens, the logarithm of the organic carbon-normalized sorption coefficient (log Koc) typically ranges from 2.75 to 4.40. nih.gov It is expected that this compound, due to the addition of the benzoate group, would be more hydrophobic than Androst-16-en-3-ol and thus exhibit stronger sorption.
The table below presents inferred sorption data based on values for related androgens.
| Compound | Log Kow (estimated) | Log Koc (estimated range) | Primary Sorption Matrix |
| This compound | > 4.0 | 3.5 - 5.0 | Soil/sediment organic carbon |
| Androst-16-en-3-ol | ~3.9 | 3.0 - 4.5 | Soil/sediment organic carbon |
| Benzoic Acid | 1.87 | 1.1 - 2.2 | Limited sorption, highly mobile |
Volatilization: The tendency of a chemical to volatilize from water is described by its Henry's Law constant. For most steroids, this value is low, suggesting that volatilization from water surfaces is not a significant environmental fate process. nih.gov Similarly, volatilization from soil surfaces is expected to be minimal due to their low vapor pressure and strong sorption to soil particles. While a specific Henry's Law constant for this compound is not available, it is anticipated to be low, similar to other steroids.
Environmental Persistence Assessment
The environmental persistence of this compound is a function of its resistance to abiotic and biotic degradation processes. The initial and potentially rate-limiting step is the hydrolysis of the ester bond. The esterification of steroids can increase their resistance to enzymatic hydrolysis, potentially increasing their persistence compared to the parent alcohol. oup.comoup.com
Once hydrolyzed, the persistence of the resulting Androst-16-en-3-ol is determined by the rate of microbial degradation. Natural androgens can be removed in wastewater treatment plants with efficiencies ranging from 70-100%, primarily through adsorption to sludge and microbial degradation. nih.gov However, the persistence in soil and sediment can be longer, influenced by factors such as temperature, oxygen availability, and the microbial community composition. The half-life of androgens in environmental matrices can vary from days to months.
Benzoic acid, the other hydrolysis product, is readily biodegradable and is not considered persistent in the environment.
Identification and Characterization of Degradation Products
The degradation of this compound will produce a series of intermediate compounds. The primary degradation products are Androst-16-en-3-ol and benzoic acid, formed through hydrolysis.
The subsequent degradation of Androst-16-en-3-ol via the 9,10-seco pathway is expected to generate a cascade of metabolites. While specific intermediates for Androst-16-en-3-ol have not been detailed in the literature, the general pathway for androgen degradation is known. researchgate.net This pathway involves the oxidation of the A-ring, followed by the cleavage of the B-ring, leading to the formation of more polar, smaller molecules that can eventually be mineralized to carbon dioxide and water. nih.gov Key intermediates in androgen degradation include androstenedione (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD). nih.gov
The table below lists the expected primary and subsequent degradation products of this compound.
| Parent Compound | Primary Degradation Products (via Hydrolysis) | Potential Subsequent Degradation Products of the Steroid Moiety |
| This compound | Androst-16-en-3-ol, Benzoic acid | Androst-16-en-3-one, Androsta-4,16-diene-3-one, 9α-hydroxy-androsta-1,4-diene-3,17-dione, Seco-steroids |
Comparative Chemical Analysis with Steroidal Analogues
Structural Comparisons with Other 16-Androstenes (e.g., Androstenol (B1195071), Androstenone)
Androst-16-en-3-yl benzoate (B1203000) belongs to the 16-androstene class of steroids, which are characterized by a double bond between carbons 16 and 17 of the steroid's D-ring. nih.govwikipedia.org Its structure is fundamentally based on the androstane (B1237026) nucleus, a 19-carbon tetracyclic hydrocarbon. The key distinguishing feature of Androst-16-en-3-yl benzoate is the benzoate ester group attached at the C-3 position.
Androstenol (5α-androst-16-en-3α-ol) possesses a hydroxyl (-OH) group at the C-3 position. caymanchem.comnih.gov This group is polar and can act as a hydrogen bond donor. rsc.org
Androstenone (5α-androst-16-en-3-one) features a ketone (C=O) group at the C-3 position. nih.govwikipedia.org This introduces a planar, polar carbonyl group. scbt.com
This compound has a bulky benzoate ester at C-3. This substituent is significantly larger and more nonpolar than a hydroxyl or ketone group, consisting of a carbonyl group attached to a phenyl ring. This ester linkage removes the hydrogen-bond-donating ability seen in androstenol. lookchem.com
All three compounds share the same core 5α-androst-16-ene skeleton, meaning the fundamental shape and the C-16 double bond are conserved. nih.govlookchem.combiosynth.com The primary difference lies in the functional group at the C-3 position, which dictates significant variations in their chemical properties, including polarity, reactivity, and analytical behavior.
Table 1: Structural Comparison of this compound and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group at C-3 |
|---|---|---|---|
| This compound | C26H34O2 | 378.55 | Benzoate Ester (-O-CO-C6H5) |
| Androstenol (5α-androst-16-en-3α-ol) | C19H30O | 274.44 caymanchem.comnih.gov | Hydroxyl (-OH) |
| Androstenone (5α-androst-16-en-3-one) | C19H28O | 272.43 wikipedia.orgscbt.com | Ketone (=O) |
Comparative Reactivity Profiles of Different C-3 Esters (e.g., Acetate (B1210297), Cypionate)
The chemical reactivity of this compound is largely defined by its ester functional group. Esterification is a common strategy to modify the properties of a parent steroid. wikipedia.org The reactivity of this benzoate ester can be compared to other common steroid esters, such as acetate and cypionate, primarily concerning their susceptibility to hydrolysis.
Ester hydrolysis, the cleavage of the ester bond to yield the parent alcohol (Androstenol) and a carboxylic acid, is a key reaction. The rate and ease of this reaction are influenced by the nature of the acyl group.
Androst-16-en-3-yl Acetate : The acetate ester is derived from acetic acid. It is a relatively small and simple ester.
This compound : The benzoate ester is derived from benzoic acid. The phenyl group makes it bulkier than the acetate. Its electronic properties (resonance stabilization) can also influence the reactivity of the carbonyl group.
Androst-16-en-3-yl Cypionate : The cypionate ester (cyclopentylpropanoate) has a larger, more lipophilic alkyl group attached to the carbonyl. drugbank.com This increased lipophilicity is a key feature of this type of ester. wikipedia.org
Table 2: Comparison of Common C-3 Ester Groups
| Ester Type | Acyl Group Structure | Derived From | Key Characteristics |
|---|---|---|---|
| Acetate | -CO-CH3 | Acetic Acid | Small, less sterically hindered. |
| Benzoate | -CO-C6H5 | Benzoic Acid | Aromatic, bulky, electron-withdrawing phenyl group. lookchem.com |
| Cypionate | -CO-(CH2)2-C5H9 | Cyclopentylpropanoic Acid | Bulky, highly lipophilic alkyl group. drugbank.com |
Impact of Steric and Electronic Effects on Chemical Properties and Transformations
The chemical properties of this compound are governed by the steric and electronic effects of the benzoate group, especially when compared to smaller substituents.
Steric Effects : The benzoate group is sterically demanding due to its size and the planar phenyl ring. cdnsciencepub.com This bulkiness can influence chemical transformations in several ways:
It can hinder nucleophilic attack at the C-3 position or adjacent carbons on the steroid's A-ring.
The conformation of the A-ring may be influenced by the large substituent, which could affect reactivity at more distant sites in the molecule. mdpi.com In contrast, the much smaller hydroxyl group of Androstenol or even the ketone of Androstenone present less steric hindrance to approaching reagents.
Electronic Effects : The benzoate group exerts significant electronic effects. The phenyl ring is electron-withdrawing through resonance, which can decrease the electron density at the ester oxygen attached to the steroid. This electronic pull can affect the reactivity of the ester carbonyl group and potentially influence the stability of nearby carbocations or transition states formed during reactions on the A-ring. acs.org For instance, the electron-withdrawing nature of the benzoate might make the C-3 ester less susceptible to certain types of acid-catalyzed hydrolysis compared to an ester with an electron-donating alkyl group. The acetate group is less electron-withdrawing than the benzoate group, leading to a different electronic environment around the C-3 position.
These combined steric and electronic effects make the benzoate ester a distinct functional group that significantly modifies the parent steroid's chemical profile, affecting its stability, reactivity, and interactions. rsc.orgconicet.gov.ar
Future Research Directions and Emerging Methodologies in Steroidal Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of steroidal esters such as Androst-16-en-3-yl benzoate (B1203000) has traditionally relied on classical esterification methods, which can involve harsh reagents and generate significant waste. The future of steroidal synthesis is geared towards "green chemistry," which emphasizes the development of novel and sustainable routes that are both efficient and environmentally responsible. researchgate.netbrynmawr.edu
A primary focus is the application of biocatalysis and microbial transformations. mdpi.com The use of enzymes, such as lipases, for acylation reactions offers high selectivity and operates under mild conditions, reducing the need for protecting groups and minimizing waste. rsc.org Recent advancements in enzymatic modifications of steroid scaffolds highlight the potential for highly specific synthesis, which could be applied to the direct benzoylation of Androst-16-en-3-ol (B12104551). rsc.orgnih.gov This chemoenzymatic approach provides an effective and concise method for producing steroidal products. rsc.org
Furthermore, the development of heterogeneous catalysts is a key area of sustainable synthesis. These catalysts can be easily recovered and recycled, improving process economics and reducing the environmental impact. researchgate.net The goal is to move away from traditional chemical routes that often involve toxic heavy metal catalysts and toward processes like whole-cell biocatalysis, which utilize engineered microorganisms for specific transformations. mdpi.com For a compound like Androst-16-en-3-yl benzoate, this would mean synthesizing its precursor, Androst-16-en-3-ol nih.govscbt.com, and then employing a green esterification strategy to yield the final product.
Application of Advanced Catalysis in Steroidal Transformations
Modern synthetic chemistry offers a powerful toolkit of advanced catalytic methods that are increasingly being applied to the complex world of steroid synthesis. nih.govnih.gov These methods promise unprecedented levels of control over reactivity and stereoselectivity, which are crucial for manipulating the intricate steroidal backbone. nih.gov
Recent reviews highlight significant progress in several areas of catalysis relevant to steroidal transformations: nih.govumich.edu
Transition Metal Catalysis : Palladium-catalyzed reactions, for example, have been used for enantioselective cyclizations to build the steroid core. nih.gov While directly synthesizing this compound might not require such core construction, modifying the steroidal skeleton with new functional groups could leverage this technology.
Enzymatic Catalysis : As mentioned, enzymes are becoming central to steroid modifications. Cytochrome P450 enzymes are particularly notable for their ability to perform complex oxidations at specific positions on the steroid nucleus. mdpi.com For this compound, enzymatic methods could be explored not only for its synthesis via acylation but also for subsequent selective hydroxylations or other transformations on the androstane (B1237026) framework. rsc.org
Organocatalysis : This branch of catalysis uses small organic molecules to catalyze reactions, avoiding the use of potentially toxic metals. It has been successfully applied in steroid synthesis, offering new ways to control stereochemistry.
The table below summarizes some advanced catalytic systems applicable to steroidal chemistry.
| Catalyst Type | Example Reaction | Potential Application for this compound |
| Biocatalysis (Lipase) | Transesterification / Acylation rsc.org | Direct, selective synthesis from Androst-16-en-3-ol and a benzoate source. |
| Transition Metal (Palladium) | Asymmetric Dearomatization nih.govumich.edu | Advanced modification of the A-ring or other parts of the steroid skeleton. |
| Biocatalysis (P450) | Site-specific Hydroxylation rsc.orgmdpi.com | Introduction of hydroxyl groups at specific positions for structure-activity relationship studies. |
These catalytic advancements are pivotal for creating both known and novel steroid derivatives with greater efficiency and precision. umich.edu
High-Throughput Screening for Chemical Reactivity and Stability
High-Throughput Screening (HTS) is a powerful technology that uses automation, robotics, and sophisticated data processing to conduct millions of tests in a short period. wikipedia.orgresearchgate.net While traditionally used in drug discovery to identify biologically active compounds, the HTS platform is increasingly being recognized for its potential in assessing the chemical properties of substances. acs.org
For a compound like this compound, an HTS approach could be developed to rapidly assess its chemical reactivity and stability under a wide array of conditions. Instead of testing for biological endpoints, the assay would quantify the degradation of the parent compound or the formation of byproducts. This could involve:
Assay Plate Preparation : Microtiter plates would be prepared with solutions of this compound. wikipedia.org
Condition Variation : Each well or set of wells would be subjected to different chemical environments, such as varying pH levels, temperatures, oxidative stress, or exposure to specific enzymes (e.g., esterases).
Automated Analysis : After incubation, automated liquid handling systems would prepare the samples for analysis by a rapid detection method, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Data Processing : The resulting data would be analyzed to create a comprehensive profile of the compound's stability and reactivity, identifying conditions under which it is most or least stable.
This approach would be invaluable for pre-formulation studies, predicting shelf-life, and understanding potential interactions with other chemicals, moving beyond the current HTS focus on screening for biological effects on steroidogenesis. nih.govnih.gov
Advanced Multi-Omics Approaches for Environmental Fate Analysis
Understanding the environmental fate of synthetic steroids is critical for assessing their ecological impact. Traditional methods often track only the parent compound, but advanced multi-omics approaches provide a much deeper and more holistic view. These techniques integrate different biological data types—such as genomics, transcriptomics, proteomics, and metabolomics—to understand how microorganisms in the environment metabolize a chemical.
Recent studies on other androgens have demonstrated the power of this approach. By analyzing microbial communities in environments like wastewater treatment plants, researchers can:
Identify the specific bacterial species responsible for steroid degradation.
Elucidate the complete metabolic pathways, including all intermediate breakdown products.
Pinpoint the specific genes and enzymes that are activated in the presence of the steroid.
This integrative 'omics' approach has been successfully used to uncover the anaerobic degradation pathways of androgens, which were previously poorly understood. It allows for culture-independent investigation of microbial degradation of complex compounds. For this compound, applying a multi-omics strategy would allow scientists to precisely map its biodegradation pathway, identify its environmental metabolites, and determine its persistence and potential for bioaccumulation in various ecosystems.
Refined Computational Models for Predicting Chemical Behavior
Computational modeling, particularly the use of Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern chemical assessment. routledge.com These in silico methods use the chemical structure of a compound to predict its physicochemical properties, environmental fate, and potential toxicity without the need for extensive laboratory testing. nih.govjove.com
For this compound, where experimental data may be scarce, computational models offer a powerful predictive tool. Free and open-source software suites are available that contain curated models for a vast array of endpoints. nih.gov
Key applications include:
Physicochemical Properties : Predicting fundamental characteristics such as water solubility, vapor pressure, and the octanol-water partition coefficient (logP). These parameters are essential for modeling environmental transport and fate.
Environmental Fate : Estimating properties like biodegradability, potential for bioaccumulation in organisms, and adsorption to soil and sediment.
Toxicity and Biological Activity : Predicting potential interactions with biological targets, such as hormone receptors (e.g., androgen and estrogen receptors), to flag potential endocrine-disrupting activity. nih.gov Models can also predict broader toxicological endpoints. jove.com
By leveraging these refined computational tools, researchers can perform an initial, high-throughput risk assessment of this compound, prioritizing it for further experimental study if the models predict properties of concern. This approach aligns with the principles of reducing animal testing and making chemical evaluation more efficient and cost-effective. acs.org
Q & A
Q. What are the established methods for synthesizing Androst-16-en-3-yl benzoate, and how can biosynthetic pathway evaluation improve efficiency?
- Methodological Answer : Synthesis of steroidal benzoates like this compound typically involves esterification reactions under controlled conditions (e.g., acid-catalyzed acylation). To optimize pathways, computational tools for biosynthetic pathway evaluation can prioritize routes based on theoretical feasibility scores, reducing trial-and-error experimentation. For example, metabolic pathway reconstruction (e.g., benzoate to 2,3-dihydroxybenzoate conversion) uses evaluation metrics like substrate compatibility and thermodynamic favorability to rank synthetic routes .
Q. How can researchers conduct a comprehensive literature review on this compound using current tools?
- Methodological Answer :
Utilize platforms like Research Rabbit to create topic-specific collections, generate citation networks, and identify seminal and recent studies. Combine this with systematic searches on PubMed and Google Scholar using keywords like "steroidal benzoates," "androstene derivatives," and "metabolic pathways." Prioritize primary sources (e.g., peer-reviewed journals) and avoid unreliable platforms (e.g., ) .
又快有准查文献|一个做文献综述的神仙网站:research rabbit01:21研一科研小白如何调研科研方向?如何找综述文章?中科院学长来手把手教你!| 如何确定研究方向 | 研一科研进展 | 研一迷茫24:29
Q. What safety assessment frameworks are applicable for evaluating this compound in experimental settings?
- Methodological Answer : Follow guidelines from organizations like the Expert Panel for Fragrance Safety , which emphasize data sufficiency for risk assessment. For example, IFRA standards for phenyl benzoate highlight the need for cytotoxicity data (e.g., cell viability assays) and metabolic stability studies before experimental use . Refer to chemical safety data sheets (SDS) for handling protocols, such as those for benzoyl chloride derivatives .
Advanced Research Questions
Q. How do conflicting clinical data on benzoate derivatives inform the design of studies involving this compound?
- Methodological Answer : Analyze contradictions in existing data (e.g., sodium benzoate’s efficacy in ammonia removal vs. null effects in systematic reviews) to refine hypotheses. Employ Cochrane review methodologies to assess bias, heterogeneity, and statistical power in prior studies. For new experiments, predefine endpoints (e.g., metabolic markers) and use stratified randomization to control confounding variables .
Q. What multi-omics approaches are suitable for studying the metabolism of this compound in human microbiomes?
- Methodological Answer : Integrate metagenomics (to identify gut microbial taxa hosting benzoate catabolic genes) and metabolomics (to track protocatechuate pathway intermediates). Tools like M2IA automate correlation analysis between microbial diversity and metabolic outputs, enabling identification of pathways like the beta-ketoadipate route. Validate findings using in vitro catabolism assays with fecal microbiota .
Q. How can in vitro cytotoxicity assays be optimized to assess the effects of this compound on specific cell lines?
- Methodological Answer : Use dose-response experiments with cell lines (e.g., HepG2 for hepatotoxicity) and measure viability via MTT assays. For example, potassium benzoate reduced HepG2 viability by 31% at 25 μg/ml, while normal cells (THLE2) showed minimal effects. Apply ANOVA to compare group means and establish significance thresholds (e.g., p < 0.05) .
Q. What statistical frameworks are recommended for analyzing contradictory data in benzoate-related research?
- Methodological Answer : Employ single-factor ANOVA to compare experimental vs. control groups (e.g., renal necrotic area measurements). For meta-analyses, use random-effects models to account for heterogeneity. Report results as Mean ± SEM and include sensitivity analyses to evaluate robustness .
Methodological Considerations
- Experimental Design : Align with CONSORT guidelines for clinical trials or STROBE for observational studies. Pre-register protocols to mitigate bias .
- Data Reproducibility : Document reagent sources (e.g., benzyl benzoate suppliers) and experimental conditions (e.g., temperature, pH) using standardized vendor codes (e.g., TFS-10586) .
- Ethical Compliance : For human microbiome studies, detail participant selection criteria and obtain informed consent, as per institutional review board (IRB) requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
